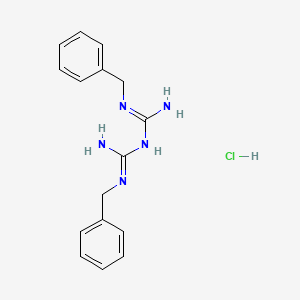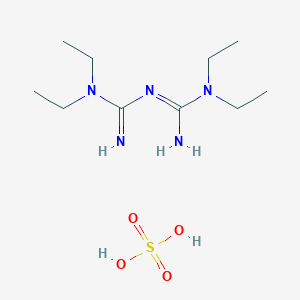
N1,N1,N5,N5-tetraethylbiguanide sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N5,N5-tetraethylbiguanide sulfate: is a chemical compound belonging to the biguanide class It is characterized by the presence of two biguanide groups, each substituted with two ethyl groups, and is combined with sulfate as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N5,N5-tetraethylbiguanide sulfate typically involves the reaction of biguanide derivatives with ethylating agents under controlled conditions. One common method includes the reaction of biguanide with diethyl sulfate in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N1,N1,N5,N5-tetraethylbiguanide sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1,N1,N5,N5-tetraethylbiguanide oxide, while substitution reactions can produce various alkylated or functionalized derivatives.
Scientific Research Applications
Chemistry: N1,N1,N5,N5-tetraethylbiguanide sulfate is used as a reagent in organic synthesis, particularly in the preparation of other biguanide derivatives. It serves as a building block for the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in modulating biological pathways and cellular processes.
Medicine: this compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its structure allows for the design of drugs with specific biological activities.
Industry: In industrial applications, this compound is used in the formulation of various products, including disinfectants and preservatives. Its chemical stability and reactivity make it suitable for use in different industrial processes.
Mechanism of Action
The mechanism of action of N1,N1,N5,N5-tetraethylbiguanide sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1,N1,N5,N5-tetraethylbiguanide hydrochloride: Similar in structure but with hydrochloride as the counterion.
N1,N1,N5,N5-tetramethylbiguanide sulfate: Similar structure with methyl groups instead of ethyl groups.
N1,N1,N5,N5-tetramethylbiguanide hydrochloride: Similar structure with methyl groups and hydrochloride as the counterion.
Uniqueness: N1,N1,N5,N5-tetraethylbiguanide sulfate is unique due to its specific ethyl substitutions and sulfate counterion, which can influence its solubility, reactivity, and biological activity. The presence of ethyl groups may enhance its lipophilicity and ability to interact with lipid membranes, making it distinct from its methyl-substituted counterparts.
Properties
IUPAC Name |
2-(N,N-diethylcarbamimidoyl)-1,1-diethylguanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N5.H2O4S/c1-5-14(6-2)9(11)13-10(12)15(7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3,(H3,11,12,13);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYWHNQWJZIUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NC(=N)N(CC)CC)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/C(=N)N(CC)CC)/N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
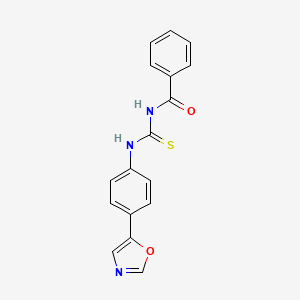
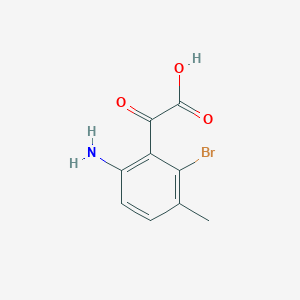
![3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoic acid](/img/structure/B8045638.png)
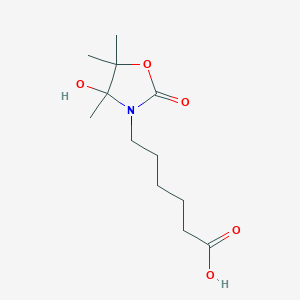
![[4-(4-Oxooctahydroquinolin-1-yl)phenyl]acetonitrile](/img/structure/B8045646.png)
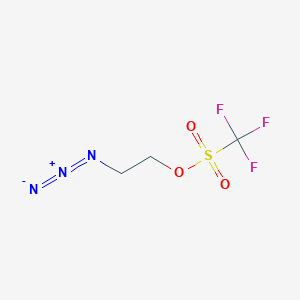
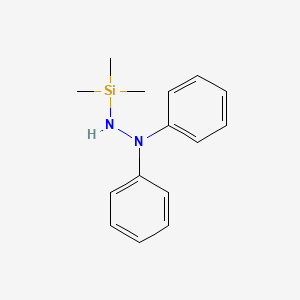
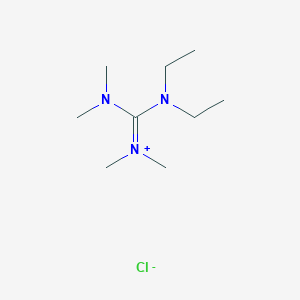
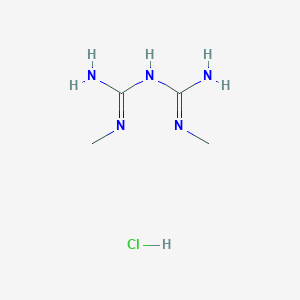
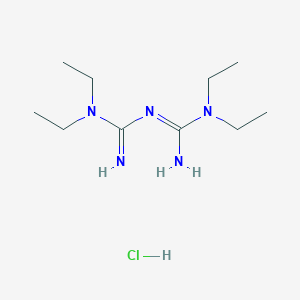
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;hydrochloride](/img/structure/B8045719.png)
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;sulfuric acid](/img/structure/B8045720.png)

